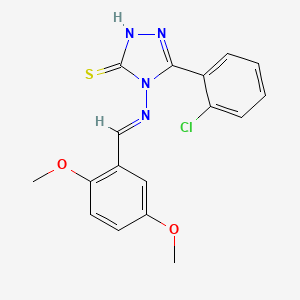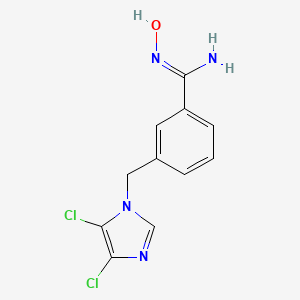![molecular formula C32H32N4O6 B12047297 4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate CAS No. 477729-06-9](/img/structure/B12047297.png)
4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-{[{2-[(Ciclohexilamino)carbonil]anilino}(oxo)acetil]hidrazono}metil)-2-metoxifenil (2E)-3-fenil-2-propenoato es un complejo compuesto orgánico con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales como los grupos metoxi, fenilo y ciclohexilamino. Su configuración única le permite participar en una variedad de reacciones químicas, lo que lo convierte en un tema valioso de estudio en química, biología, medicina e industria.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-((E)-{[{2-[(Ciclohexilamino)carbonil]anilino}(oxo)acetil]hidrazono}metil)-2-metoxifenil (2E)-3-fenil-2-propenoato generalmente implica varios pasos, cada uno de los cuales requiere reactivos y condiciones específicos. Una ruta de síntesis común incluye los siguientes pasos:
Formación del intermedio hidrazona: Este paso involucra la reacción de 2-metoxibenzaldehído con hidrato de hidrazina en presencia de un catalizador ácido para formar el intermedio hidrazona.
Acilación: El intermedio hidrazona se acila luego utilizando un agente acilante adecuado, como cloruro de acetilo, para introducir el grupo acetilo.
Introducción del grupo ciclohexilamino: El intermedio acilado se hace reaccionar con ciclohexilamina para introducir el grupo ciclohexilamino.
Acoplamiento final: El último paso involucra el acoplamiento del intermedio con ácido (2E)-3-fenil-2-propenoico en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((E)-{[{2-[(Ciclohexilamino)carbonil]anilino}(oxo)acetil]hidrazono}metil)-2-metoxifenil (2E)-3-fenil-2-propenoato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales involucrados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Agentes halogenantes para sustitución electrófila o nucleófilos para sustitución nucleófila.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o compuestos fenil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad y su potencial como bloque de construcción para moléculas más complejas. Su estructura única permite la exploración de varios mecanismos y vías de reacción.
Biología
En la investigación biológica, el compuesto puede investigarse por su potencial como sonda bioquímica o como precursor de moléculas biológicamente activas. Sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos, pueden proporcionar información sobre su actividad biológica.
Medicina
En medicina, el compuesto podría explorarse por sus posibles aplicaciones terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos puede convertirlo en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde se requiere la modulación de vías específicas.
Industria
En aplicaciones industriales, el compuesto se puede utilizar como intermedio en la síntesis de productos químicos especiales, productos farmacéuticos o agroquímicos. Su versatilidad en reacciones químicas lo convierte en un componente valioso en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-((E)-{[{2-[(Ciclohexilamino)carbonil]anilino}(oxo)acetil]hidrazono}metil)-2-metoxifenil (2E)-3-fenil-2-propenoato implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en varias vías biológicas. Los grupos funcionales del compuesto le permiten formar interacciones específicas, como enlaces de hidrógeno o interacciones hidrofóbicas, con estos objetivos, lo que lleva a la modulación de su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((E)-{[{2-[(Ciclohexilamino)carbonil]anilino}(oxo)acetil]hidrazono}metil)-2-metoxifenil (2E)-3-fenil-2-propenoato
- 4-((E)-{[{2-[(Ciclohexilamino)carbonil]anilino}(oxo)acetil]hidrazono}metil)-2-metoxifenil (2E)-3-fenil-2-propenoato
Singularidad
La singularidad de 4-((E)-{[{2-[(Ciclohexilamino)carbonil]anilino}(oxo)acetil]hidrazono}metil)-2-metoxifenil (2E)-3-fenil-2-propenoato radica en su combinación específica de grupos funcionales y su capacidad para participar en una amplia gama de reacciones químicas. En comparación con compuestos similares, puede exhibir patrones de reactividad y actividades biológicas distintas, lo que lo convierte en un tema valioso de estudio en varios campos científicos.
Propiedades
Número CAS |
477729-06-9 |
|---|---|
Fórmula molecular |
C32H32N4O6 |
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H32N4O6/c1-41-28-20-23(16-18-27(28)42-29(37)19-17-22-10-4-2-5-11-22)21-33-36-32(40)31(39)35-26-15-9-8-14-25(26)30(38)34-24-12-6-3-7-13-24/h2,4-5,8-11,14-21,24H,3,6-7,12-13H2,1H3,(H,34,38)(H,35,39)(H,36,40)/b19-17+,33-21+ |
Clave InChI |
PRVHDZWPBKXUJP-TWTRLFOUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC(=O)/C=C/C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)

![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
